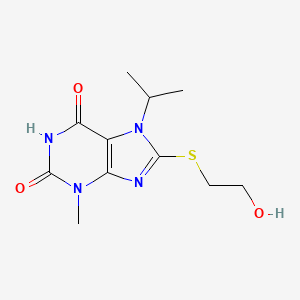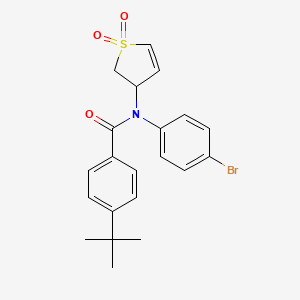
N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide" is a benzamide derivative with potential relevance in various fields of chemistry and pharmacology. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. In the context of the provided papers, similar compounds have been synthesized through various routes, including nucleophilic substitution reactions , ring-closing reactions , and base-catalyzed cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The presence of substituents like the tert-butyl group and the 4-bromophenyl moiety can influence the molecular conformation and intramolecular interactions . The molecular structure is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including halogenation, nucleophilic substitution, and hydrogen bonding interactions . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity of the compound. For instance, the presence of a bromine atom can facilitate nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can lead to variations in these properties. Computational studies, including HOMO-LUMO analysis and NBO analysis, can provide insights into the electronic properties and stability of the molecule . Additionally, the first hyperpolarizability of such compounds can indicate their suitability for nonlinear optical (NLO) studies .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
- N-(4-bromophenyl)-4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide and similar compounds have been utilized in various synthesis techniques. For instance, a palladium-catalyzed strategy was developed for synthesizing benzamides like N-(2-cyanophenyl)benzamides, which has implications in the synthesis of complex organic compounds (Wang et al., 2015).
Chemical Properties and Characterization
- Such compounds have been characterized in detail to understand their spectroscopic properties. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized, providing insights into its crystal structure and chemical behavior, which is crucial for understanding its applications in material science and chemistry (Saeed et al., 2010).
Potential Biological and Pharmaceutical Applications
- Compounds with similar structures have been explored for their potential biological and pharmaceutical applications. For instance, derivatives have been synthesized and evaluated for antibacterial properties, indicating the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Material Science and Polymer Applications
- In material science, these compounds have been used to create polymers with specific properties. For instance, polyamides based on similar structures exhibited good solubility and thermal stability, indicating their usefulness in high-performance materials (Hsiao et al., 2000).
Electrochemical Applications
- The electrochemical properties of derivatives of similar compounds have been studied, suggesting their potential use in electronics and energy storage (Ozelcaglayan et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3S/c1-21(2,3)16-6-4-15(5-7-16)20(24)23(18-10-8-17(22)9-11-18)19-12-13-27(25,26)14-19/h4-13,19H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKEUFHDYMUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
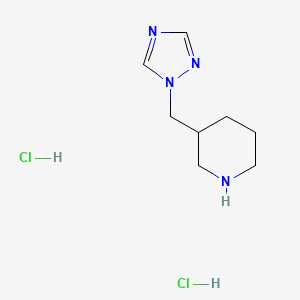
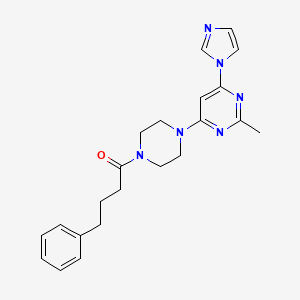
![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
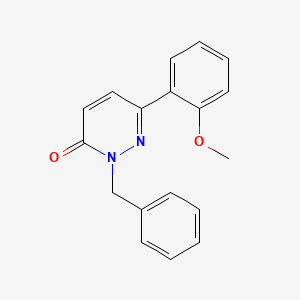
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide](/img/structure/B3012787.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile](/img/structure/B3012789.png)
![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3012790.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3012791.png)
